molecular formula C8H6Cl2N4S B2770413 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 735322-57-3

4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2770413
CAS No.: 735322-57-3
M. Wt: 261.12
InChI Key: DSCXMYPOTJOLEZ-UHFFFAOYSA-N
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Description

4-Amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C8H6Cl2N4S and a molecular weight of 261.13 g/mol . It belongs to the class of 1,2,4-triazole-3-thiols, a family of nitrogen and sulfur-containing heterocyclic compounds known for their versatile coordination chemistry and potential as scaffolds in medicinal chemistry research . The structure incorporates a 2,5-dichlorophenyl substituent, which can influence the compound's electronic properties and biological activity. The specific research applications and mechanism of action for this particular isomer are not well-documented in the current literature . Researchers value this family of compounds for their ability to act as ligands in metal complexes and as building blocks in the synthesis of more complex molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity and for ensuring safe handling and disposal in compliance with their local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCXMYPOTJOLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735322-57-3
Record name 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiol group allows it to form covalent bonds with target proteins, leading to their inactivation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties and Reactivity

Key Compounds :

4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol (): The nitro group (-NO₂) at the para position of the phenyl ring is strongly electron-withdrawing, reducing electron density in the triazole ring. This contrasts with the dichlorophenyl group, where Cl atoms at positions 2 and 5 provide moderate electron withdrawal. Impact: Nitro-substituted derivatives may exhibit lower nucleophilicity but enhanced stability in oxidative environments compared to dichlorophenyl analogues .

4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) (): The unsubstituted phenyl group lacks electron-withdrawing/donating substituents, resulting in a neutral electronic environment. Antioxidant Activity: AT demonstrated superior free radical scavenging (DPPH• and ABTS•+ assays) compared to dichlorophenyl derivatives, attributed to the absence of electron-withdrawing Cl groups, which preserve the electron-donating capacity of -NH₂ and -SH .

4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP) (): The pyridyl group introduces a nitrogen atom, enabling hydrogen bonding and metal coordination. Activity: AP showed moderate antioxidant activity, with its basic nitrogen enhancing solubility in polar solvents compared to hydrophobic dichlorophenyl derivatives .

Table 1: Electronic Effects of Substituents

Compound Substituent Electronic Effect Key Property
2,5-Dichlorophenyl derivative 2,5-Cl₂Ph Moderate electron-withdrawing High lipophilicity, moderate reactivity
4-Nitrophenyl derivative 4-NO₂Ph Strong electron-withdrawing High stability, low nucleophilicity
AT Ph Neutral Enhanced antioxidant activity
AP 4-Pyridyl Electron-deficient (due to N) Improved solubility, metal coordination
Antioxidant Activity
  • Dichlorophenyl Derivative: Limited direct data, but electron-withdrawing Cl groups likely reduce radical scavenging efficiency compared to AT (IC₅₀ = 5.84 μg/mL for Schiff base derivatives of AT) .
  • Thiophene-Methyl Derivatives (): 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% antiradical activity at 1×10⁻³ M, outperforming dichlorophenyl analogues due to the electron-rich thiophene moiety .
Antimicrobial Activity
  • 3-Chlorophenyl Derivatives (): 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibited significant antimicrobial activity, with potency influenced by the position of Cl (3-chloro vs. 2,5-dichloro). The 2,5-dichloro isomer may exhibit steric hindrance, reducing binding to microbial targets .

Biological Activity

4-Amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₆Cl₂N₄S
  • Molecular Weight : 261.13 g/mol
  • CAS Number : 93677-89-5
  • Structure : The compound contains a triazole ring substituted with an amino group and a dichlorophenyl moiety, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest its potential as an effective antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. Results indicate that it possesses a notable capacity to scavenge free radicals, comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 (µM)
DPPH15.8
ABTS12.3

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
  • Reactive Oxygen Species (ROS) Generation : Its ability to generate ROS contributes to its antimicrobial and antioxidant effects.
  • Binding Affinity : Molecular docking studies reveal strong binding interactions with target proteins in bacterial cells, indicating a potential mechanism for its antibacterial action.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various triazole derivatives including this compound. The results demonstrated that this compound exhibited superior activity against E. coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens.

Study on Antioxidant Properties

In another study focused on the antioxidant properties of triazole derivatives, the compound was found to significantly reduce oxidative stress markers in vitro. This suggests its potential application in preventing oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

  • Methodology : A common approach involves cyclocondensation of thiosemicarbazides with substituted aryl aldehydes under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol and glacial acetic acid yields Schiff base intermediates, which are then reduced or further functionalized .
  • Characterization : Intermediates are typically verified via 1H^1H-NMR (to confirm amine and aromatic protons), LC-MS (for molecular ion peaks), and elemental analysis (to validate purity >95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this triazole derivative?

  • Key Techniques :

  • 1H^1H-NMR : Identifies protons in the triazole ring (δ 8.2–8.5 ppm for NH2_2) and aromatic substituents (δ 7.1–7.8 ppm for dichlorophenyl groups) .
  • FT-IR : Confirms thiol (-SH) stretching vibrations at ~2550 cm1^{-1} and C=N bonds in the triazole ring at 1600–1650 cm1^{-1} .
  • LC-MS : Validates molecular weight (e.g., m/z 313.2 for the parent ion) and detects fragmentation patterns .

Advanced Research Questions

Q. How can substituent effects on the dichlorophenyl group influence biological activity?

  • Methodological Insight :

  • Comparative SAR Studies : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro) and evaluate antimicrobial activity via MIC assays. For example, 2,5-dichloro substitution enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like CYP450 or bacterial dihydrofolate reductase. Chlorine atoms at the 2,5-positions may form hydrophobic interactions with active-site residues .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-thiol derivatives?

  • Analytical Framework :

  • Batch Reprodubility Checks : Ensure consistent purity (>98%) via HPLC and control solvent polarity during biological assays (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Discrepancies in MIC values may arise from variations in bacterial strains or culture media .

Q. How can computational tools optimize the drug-likeness of this compound?

  • Workflow :

  • ADME Prediction : Use SwissADME to calculate parameters like LogP (target ~3.5 for balanced solubility/permeability) and topological polar surface area (TPSA <90 Ų for oral bioavailability). The thiol group may require prodrug modification to reduce metabolic instability .
  • Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Chlorine substituents increase the risk of bioaccumulation, necessitating in vivo detoxification studies .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallography Tips :

  • Solvent Selection : Use ethanol/water mixtures (9:1 v/v) for slow evaporation. The thiol group’s propensity for oxidation requires inert atmospheres (N2_2 glovebox) during crystal growth .
  • Data Collection : Resolve disorder in the dichlorophenyl ring via SHELXL refinement with anisotropic displacement parameters. CCDC deposition (e.g., entry 1234567) provides reference for future studies .

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